molecular formula C32H21N6Na3O11S3 B1669010 C.I. Direct Blue 2 CAS No. 2429-73-4

C.I. Direct Blue 2

Cat. No.: B1669010
CAS No.: 2429-73-4
M. Wt: 830.7 g/mol
InChI Key: FKVXIGHJGBQFIH-BOXWNSCSSA-K
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Description

C.I. Direct Blue 2 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. This compound is primarily used for dyeing cellulosic fibers such as cotton, viscose, and linen. It is also used in the dyeing of paper, leather, and certain synthetic fibers. The dye is characterized by its vibrant blue color and is widely used in the textile industry due to its ease of application and cost-effectiveness .

Mechanism of Action

Target of Action

C.I. Direct Blue 2, also known as Direct Blue 2, is primarily used as a dye . It is applied directly to the substrate in a neutral or alkaline bath . The primary targets of this compound are cellulosic materials such as cotton, viscose, silk, and other fibers .

Mode of Action

The mode of action of C.I. Direct Blue 2 involves its interaction with these cellulosic materials. The dye molecules adhere to the fabric molecules without the help of other chemicals . This adherence is facilitated by the weak hydrogen bonding and Van der Waals forces between the dye and the fiber .

Biochemical Pathways

The biochemical pathways affected by CIInstead, it attaches to the fibers via weak hydrogen bonding and Van der Waals forces .

Result of Action

The primary result of this compound’s action is the coloration of cellulosic materials. The dye imparts a dark blue color to the materials it is applied to . It should be noted that the dye has been classified as group 2b (possibly carcinogenic to humans) by the international agency for research on cancer (iarc), based on sufficient evidence of carcinogenicity in experimental animals .

Action Environment

The action of this compound is influenced by environmental factors. The dyeing process with Direct Blue 2 is usually carried out in a neutral or slight alkaline dyebath, at or near boiling point . The dye’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the dyebath .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Direct Blue 2 typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The process begins with the diazotization of an aromatic amine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the dye .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carried out in reactors equipped with temperature and pH control systems to ensure optimal reaction conditions. The dye is then isolated by filtration, washed to remove impurities, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: C.I. Direct Blue 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the dye’s color properties and its affinity for different substrates .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can produce leuco compounds .

Scientific Research Applications

C.I. Direct Blue 2 has a wide range of applications in scientific research:

    Chemistry: It is used as a pH indicator and in various analytical techniques to detect the presence of specific ions or compounds.

    Biology: The dye is employed as a biological stain to visualize cellular structures and tissues under a microscope.

    Medicine: In medical research, this compound is used in histological staining to differentiate between different types of tissues.

    Industry: Beyond textiles, the dye is used in the paper and leather industries for coloring products.

Comparison with Similar Compounds

  • C.I. Direct Blue 1
  • C.I. Direct Orange 25
  • C.I. Direct Yellow 12

Comparison: C.I. Direct Blue 2 is unique in its vibrant blue color and its specific affinity for cellulosic fibers. Compared to other direct dyes like C.I. Direct Blue 1 and C.I. Direct Orange 25, this compound offers better color fastness and stability under various dyeing conditions. Its chemical structure allows for strong interactions with the substrate, making it a preferred choice for applications requiring high color intensity and durability .

Properties

IUPAC Name

trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O11S3.3Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVXIGHJGBQFIH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21N6Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6025191
Record name C.I. Direct Blue 2
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Molecular Weight

830.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Direct blue 2 is a dark blue-black powder. (NTP, 1992), Dark blue-black solid; [CAMEO]
Record name DIRECT BLUE 2
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Record name C.I. Direct Blue 2
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)
Record name DIRECT BLUE 2
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CAS No.

2429-73-4
Record name DIRECT BLUE 2
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Record name 2,7-Naphthalenedisulfonic acid, 5-amino-3-[2-[4'-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-4-hydroxy-, sodium salt (1:3)
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Record name Trisodium 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulphonate
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Record name DIRECT BLUE 2
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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